2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
CAS No.: 1040648-43-8
Cat. No.: VC5170352
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-43-8 |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.47 |
| IUPAC Name | N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H20N4O3S/c1-12-6-8-13(9-7-12)15-10-21-27-19(15)23-17(25)11-28-20-22-16-5-3-2-4-14(16)18(26)24-20/h6-10H,2-5,11H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | RSDSENZIGBPSPY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3 |
Introduction
Synthesis and Chemical Reactions
Compounds with similar structures are typically synthesized through multi-step organic reactions. These processes often involve the formation of the quinazoline core, followed by the introduction of the thio and isoxazole moieties. The synthesis may involve various chemical transformations, such as condensation reactions, cyclizations, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Condensation | Formation of new bonds with loss of small molecules |
| Cyclization | Ring formation through intramolecular reactions |
| Substitution | Replacement of functional groups |
Biological Activities and Potential Applications
| Potential Activity | Description |
|---|---|
| Anti-Cancer | Inhibition of cell proliferation or induction of apoptosis |
| Anti-Inflammatory | Reduction of inflammatory responses |
| Antimicrobial | Inhibition of microbial growth |
Research Findings and Future Directions
Given the lack of specific information on this compound, research efforts would focus on synthesizing the compound and evaluating its biological activities. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be used to determine its three-dimensional structure and understand its interactions with biological targets.
| Technique | Application |
|---|---|
| X-ray Crystallography | Determination of molecular structure |
| NMR Spectroscopy | Analysis of molecular interactions and conformation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume